![molecular formula C24H25N3O2S B3733006 N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3733006.png)
N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide
Overview
Description
N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide, also known as DBO-Q-amine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and proliferation. N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has also been shown to inhibit the activity of protein kinases, which regulate various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In neuronal cells, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function. In viral infections, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of using N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide in lab experiments is its limited water solubility, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide. One direction is to further investigate its mechanism of action and identify its target enzymes and signaling pathways. Another direction is to optimize its pharmacokinetics and improve its water solubility for better bioavailability. Additionally, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide can be studied in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce potential side effects. Finally, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide can be studied in various disease models to explore its potential therapeutic applications in other fields.
Scientific Research Applications
N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to protect neurons from oxidative stress and improve cognitive function. In infectious disease research, N,N-dibenzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
N,N-dibenzyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c28-22(17-30-24-25-21-14-8-7-13-20(21)23(29)26-24)27(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2,(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIYZZCNBOGIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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